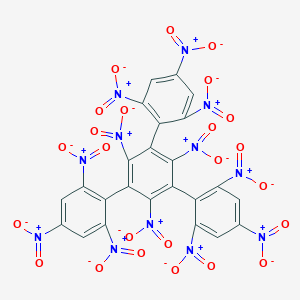

1,3,5-Trinitro-2,4,6-tripicrylbenzene

Vue d'ensemble

Description

1,3,5-Trinitro-2,4,6-tripicrylbenzene is a secondary explosive aromatic nitro compound . It is particularly suitable for utilization in booster cups and exploding bridge wire (EBW) detonators due to its improved thermal stability and high initiation sensitivity .

Synthesis Analysis

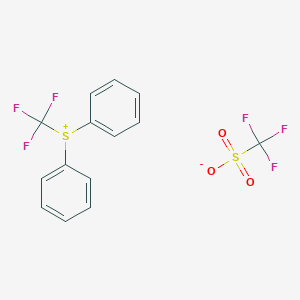

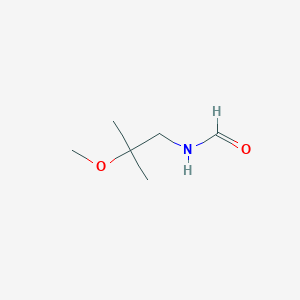

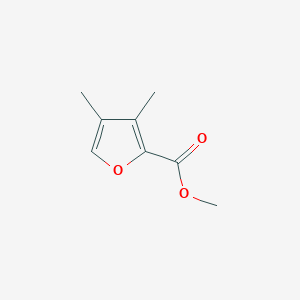

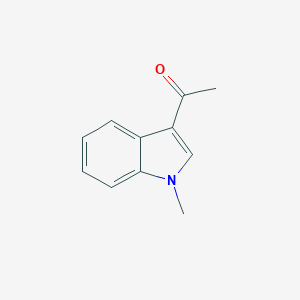

The compound this compound is prepared by reacting a picrylhalide or picrylthiocyanate with a trihalotrinitrobenzene or trithiocyanatetrinitrobenzene .Chemical Reactions Analysis

The decomposition behavior of this compound under different stimulations has been studied using reactive molecular dynamics simulations . The initial decomposition of the crystal under both thermal and shock stimuli starts with the breakage of the N–NO2 bond .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1,3,5-Trinitro-2,4,6-tripicrylbenzene has been the subject of various studies focusing on its synthesis and chemical reactions. For example, Zierer and Dulog (1993) explored the synthesis of this compound and its reaction with picryl halides, highlighting its chemical properties and potential applications in material science Zierer & Dulog, 1993.

High-Energy Materials Research

The compound has significant applications in the field of high-energy materials (HEMs). Badgujar et al. (2008) studied its use in microwave-assisted synthesis, demonstrating its relevance in green chemistry and potential for HEMs Badgujar et al., 2008.

Hydrogenation Studies

Research by Belskaya et al. (2016) investigated the hydrogenation of aromatic trinitro compounds, including this compound. This study provides insight into chemical processes that could be crucial for material synthesis and modification Belskaya et al., 2016.

Crystallization Kinetics

In 2018, Liu Ruqin et al. explored the crystallization kinetics of this compound, particularly its application in the manufacturing of insensitive high energetic materials used in military and civil fields Liu Ruqin et al., 2018.

Molecular Structure Analysis

The molecular structure of this compound has been a topic of study, with researchers like Baldridge and Siegel (1993) using computational methods to understand its properties, which can be crucial for various scientific applications Baldridge & Siegel, 1993.

Thermophysical Properties and Safety

The thermophysical properties, performance, formulations, and safety aspects of this compound have been comprehensively reviewed, providing valuable information for its handling and use in various applications Boddu et al., 2010.

Vapour Pressure Measurements

Studies like those conducted by Cundall et al. (1978) on the equilibrium vapor pressures of this compound and other related high explosives are crucial for understanding its physical properties and potential applications Cundall et al., 1978.

Synthesis Methods

Straessler (2010) developed conditions for the efficient nitration of compounds related to this compound, which is vital for its synthesis and potential applications in various scientific fields Straessler, 2010.

Mécanisme D'action

The C6 ring in 1,3,5-Trinitro-2,4,6-tripicrylbenzene undergoes structural rearrangement to form a C3–C5 bicyclic structure at a constant high temperature . Then, the C3 and C5 rings break in turn . The main final products under shock are N2, CO2, and H2O, while NO, N2, H2O and CO are formed instead at 1 atm under a constant high temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3,5-trinitro-2,4,6-tris(2,4,6-trinitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H6N12O24/c37-25(38)7-1-10(28(43)44)16(11(2-7)29(45)46)19-22(34(55)56)20(17-12(30(47)48)3-8(26(39)40)4-13(17)31(49)50)24(36(59)60)21(23(19)35(57)58)18-14(32(51)52)5-9(27(41)42)6-15(18)33(53)54/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNLKPQJWBCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C(=C2[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H6N12O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

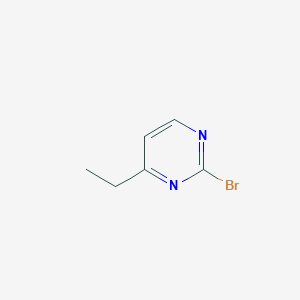

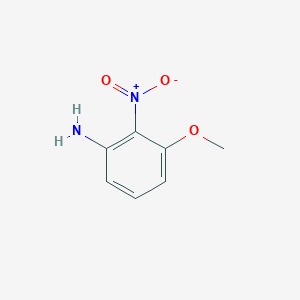

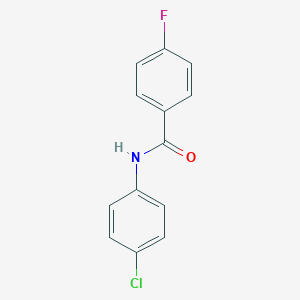

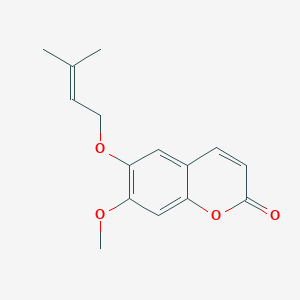

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)